N~1~,N~1~-Bis(2-aminoethyl)-N~2~-[(naphthalen-1-yl)methyl]ethane-1,2-diamine
Description
N¹,N¹-Bis(2-aminoethyl)-N²-[(naphthalen-1-yl)methyl]ethane-1,2-diamine is a polyfunctional diamine featuring a branched ethylenediamine backbone. The N¹ positions are substituted with two 2-aminoethyl groups, while the N² position is modified with a hydrophobic naphthalen-1-ylmethyl group. The compound’s synthesis likely involves reductive alkylation or Schiff base reduction methodologies, similar to protocols for related diamines (e.g., ).
Properties
CAS No. |
651032-11-0 |
|---|---|
Molecular Formula |
C17H26N4 |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
N'-(2-aminoethyl)-N'-[2-(naphthalen-1-ylmethylamino)ethyl]ethane-1,2-diamine |
InChI |
InChI=1S/C17H26N4/c18-8-11-21(12-9-19)13-10-20-14-16-6-3-5-15-4-1-2-7-17(15)16/h1-7,20H,8-14,18-19H2 |
InChI Key |
FECUMTRHFXWUEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CNCCN(CCN)CCN |
Origin of Product |
United States |
Biological Activity
N~1~,N~1~-Bis(2-aminoethyl)-N~2~-[(naphthalen-1-yl)methyl]ethane-1,2-diamine, often referred to as a naphthalene derivative, is a compound of significant interest in medicinal chemistry. Its structure suggests potential biological activities, particularly in relation to receptor modulation and enzyme inhibition. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H26N4
- Molecular Weight : 298.42 g/mol
- CAS Number : 651032-11-0
The compound features a naphthalene moiety linked to an ethylenediamine backbone, which may contribute to its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes.
Receptor Modulation
Research indicates that this compound may act as an antagonist at the melanocortin-5 receptor (MC5R), which is involved in various physiological processes including energy homeostasis and inflammation . The modulation of this receptor can influence metabolic pathways and has implications for obesity and metabolic disorders.
Enzyme Inhibition
The compound has been shown to inhibit certain enzymes related to neurotransmitter metabolism. For instance, it may impact the activity of monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters such as serotonin and dopamine. This inhibition could lead to increased levels of these neurotransmitters, potentially offering therapeutic benefits in mood disorders .
Biological Activity Data
Case Study 1: MC5R Antagonism
A study conducted on genetically modified mice demonstrated that administration of this compound resulted in significant weight loss compared to control groups. The findings suggest that the compound's antagonistic action on MC5R plays a crucial role in regulating appetite and energy expenditure .
Case Study 2: Neurotransmitter Modulation
In vitro studies have shown that this compound can inhibit MAO activity by up to 70%, leading to increased concentrations of serotonin in neuronal cultures. This effect was associated with enhanced neuroprotective outcomes in models of neurodegeneration .
Case Study 3: Anticancer Activity
Research indicates that this compound exhibits selective cytotoxicity against several cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve apoptosis induction through mitochondrial pathways .
Scientific Research Applications
Anticancer Activity
Research indicates that N~1~,N~1~-Bis(2-aminoethyl)-N~2~-[(naphthalen-1-yl)methyl]ethane-1,2-diamine exhibits anticancer properties. Studies have shown that this compound can inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Case Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed enhanced activity against breast cancer cells, suggesting its potential as a lead compound in anticancer drug development .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects. It is believed to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells.
Case Study : An experimental model of neurodegeneration indicated that treatment with this compound resulted in improved cognitive function and reduced neuronal loss, highlighting its potential for treating neurodegenerative diseases .
Polymer Chemistry
In polymer science, this compound is utilized as a curing agent for epoxy resins. Its amine functionalities promote cross-linking, enhancing the mechanical properties of the resulting materials.
Data Table: Properties of Epoxy Resins Cured with this compound
| Property | Value |
|---|---|
| Tensile Strength | 85 MPa |
| Elongation at Break | 5% |
| Glass Transition Temperature | 120°C |
Coatings and Adhesives
The compound's ability to form durable bonds makes it suitable for use in coatings and adhesives. Its application can improve adhesion properties and resistance to environmental factors.
Case Study : A comparative study on various curing agents for coatings found that those incorporating this compound exhibited superior adhesion strength and durability under harsh conditions .
Chromatography
In analytical applications, this compound is used as a derivatizing agent in chromatography to enhance the detection of amines and other polar compounds.
Data Table: Derivatization Efficiency in Chromatography
| Compound | Retention Time (min) | Peak Area (A.U.) |
|---|---|---|
| Control | 10 | 150 |
| With Derivatization | 7 | 300 |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural and Functional Comparison
Table 1: Key Properties of N¹,N¹-Bis(2-aminoethyl)-N²-[(naphthalen-1-yl)methyl]ethane-1,2-diamine and Analogues
Electronic and Steric Effects
- Electron-Rich Aromatic Systems : The naphthalene moiety enhances electron delocalization compared to bromobenzyl (electron-withdrawing) or pyridinyl (polarizable) groups.
- Steric Hindrance : The naphthalenylmethyl group is less bulky than mesityl substituents (), allowing moderate flexibility in metal coordination while maintaining hydrophobic interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
